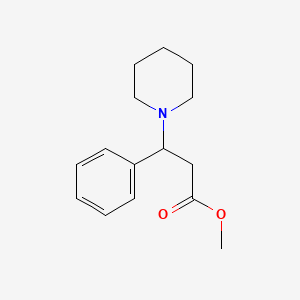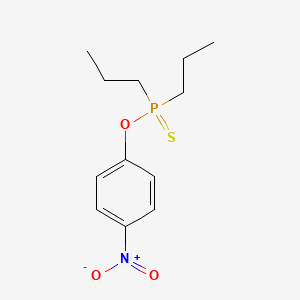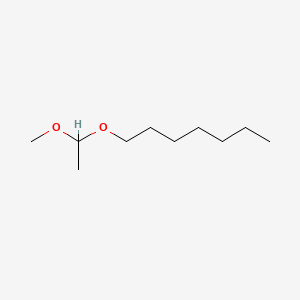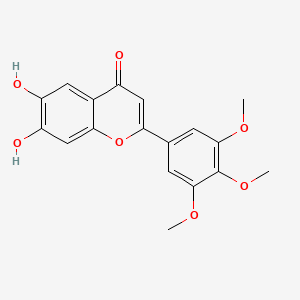
2-Furanpropanoic acid, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanpropanoic acid trimethylsilyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a furan ring, a propanoic acid moiety, and a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanoic acid trimethylsilyl ester typically involves the esterification of 2-furanpropanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furanpropanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-furanpropanoic acid and trimethylsilanol.
Oxidation: The furan ring can undergo oxidation reactions to form furan derivatives with different functional groups.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Hydrolysis: 2-Furanpropanoic acid and trimethylsilanol.
Oxidation: Various oxidized furan derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
2-Furanpropanoic acid trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Furanpropanoic acid trimethylsilyl ester involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. The furan ring can participate in electrophilic and nucleophilic reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Furanpropanoic acid: The parent compound without the trimethylsilyl group.
Furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group.
Trimethylsilyl acetate: An ester with a trimethylsilyl group but a different acid moiety.
Uniqueness: 2-Furanpropanoic acid trimethylsilyl ester is unique due to the combination of the furan ring and the trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various applications, particularly in organic synthesis and analytical chemistry.
Propriétés
Numéro CAS |
55493-98-6 |
|---|---|
Formule moléculaire |
C10H16O3Si |
Poids moléculaire |
212.32 g/mol |
Nom IUPAC |
trimethylsilyl 3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C10H16O3Si/c1-14(2,3)13-10(11)7-6-9-5-4-8-12-9/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
RQMGMQXANVHACS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


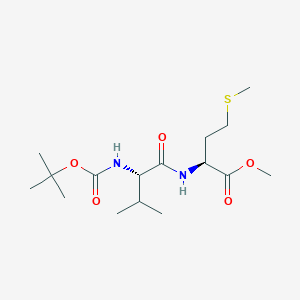
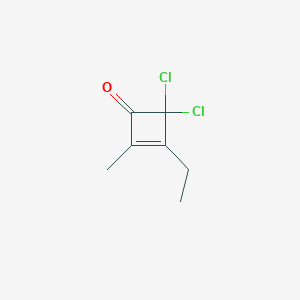
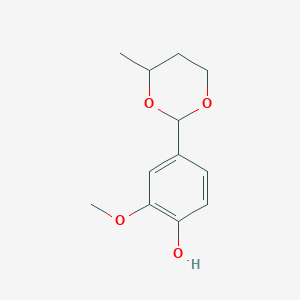
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
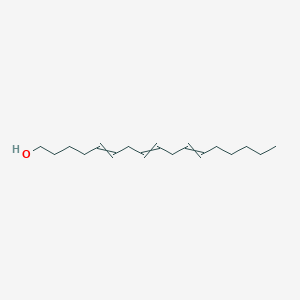

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)

